トロペオリン O

概要

説明

科学的研究の応用

Tropaeolin O has diverse applications in scientific research, including:

Chemistry: Used as a pH indicator in titrations and other analytical procedures.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile industry for dyeing fabrics and as a colorant in food products.

作用機序

Target of Action

Tropaeolin O is an acidic monoazo dye . It is primarily used for the determination of certain metals such as palladium (II) and osmium (IV), and proteins like albumin and casein . Thus, these entities can be considered as the primary targets of Tropaeolin O.

Mode of Action

Tropaeolin O undergoes a coupling reaction under pH=10.5 conditions to form a blue disazo dye . This reaction is particularly useful in the determination of palladium (II) and osmium (IV) ions . The dye can bind with these ions, forming a metalorganic complex . This complex formation is the primary interaction of Tropaeolin O with its targets.

Biochemical Pathways

It’s known that the dye can generate reactive oxygen species when exposed to certain nanocatalysts . These reactive oxygen species can lead to the degradation of organic compounds , which could potentially affect various biochemical pathways.

Result of Action

The primary result of Tropaeolin O’s action is the formation of a metalorganic complex with palladium (II) and osmium (IV) ions . This complex can be used to determine the presence and concentration of these ions . Additionally, when exposed to certain nanocatalysts, Tropaeolin O can generate reactive oxygen species that can degrade organic compounds .

Action Environment

The action of Tropaeolin O can be influenced by various environmental factors. For instance, the pH of the environment plays a crucial role in the dye’s ability to undergo a coupling reaction to form a blue disazo dye . Furthermore, the presence of certain nanocatalysts can enhance the dye’s ability to generate reactive oxygen species . Therefore, both the chemical and physical environment can significantly influence the action, efficacy, and stability of Tropaeolin O.

生化学分析

Biochemical Properties

Tropaeolin O is known for its role in biochemical reactions, particularly as a pH indicator

Cellular Effects

It is known that azo dyes, such as Tropaeolin O, can have diverse applications in the textile, food, and biomedical industries

Molecular Mechanism

It is known that Tropaeolin O has a molecular weight of 316.26 and consists of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur

準備方法

Synthetic Routes and Reaction Conditions: Tropaeolin O is synthesized through a diazotization reaction followed by coupling with resorcinol. The process involves the following steps:

Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with resorcinol in an alkaline medium to produce Tropaeolin O.

Industrial Production Methods: Industrial production of Tropaeolin O follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure consistent quality of the dye .

化学反応の分析

Types of Reactions: Tropaeolin O undergoes various chemical reactions, including:

Reduction: The azo bond in Tropaeolin O can be reduced to form aromatic amines.

Substitution: Tropaeolin O can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents like sodium dithionite or zinc dust in acidic or basic conditions.

Substitution: Electrophilic substitution reactions using reagents like halogens or nitrating agents under controlled conditions.

Major Products Formed:

Oxidation Products: Smaller aromatic compounds and carboxylic acids.

Reduction Products: Aromatic amines.

Substitution Products: Various substituted aromatic compounds depending on the reagents used.

類似化合物との比較

Tropaeolin O is part of a family of azo dyes with similar structures and properties. Some similar compounds include:

Tropaeolin OO (Orange IV): Another azo dye used as a pH indicator and dye for wool.

Tropaeolin OOO1 (Orange I): Used as a pH indicator and dye for wool and silk.

Tropaeolin OOO2 (Orange II): Employed in the textile industry for dyeing fabrics.

Uniqueness of Tropaeolin O: Tropaeolin O is unique due to its specific pH range for color change, making it suitable for particular analytical applications. Its vibrant color and stability under various conditions also contribute to its widespread use in different industries .

特性

CAS番号 |

547-57-9 |

|---|---|

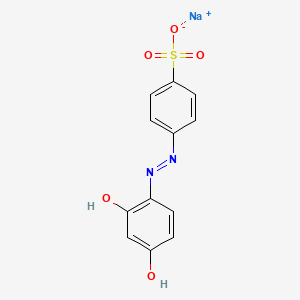

分子式 |

C12H10N2NaO5S |

分子量 |

317.27 g/mol |

IUPAC名 |

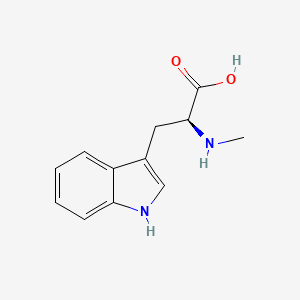

sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C12H10N2O5S.Na/c15-9-3-6-11(12(16)7-9)14-13-8-1-4-10(5-2-8)20(17,18)19;/h1-7,15-16H,(H,17,18,19); |

InChIキー |

IHFYTCCYSYGTME-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)[O-].[Na+] |

正規SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)O.[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

547-57-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NSC 10441; NSC10441; NSC-1044; Chrysoine S Extra Pure |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Tropaeolin O has the molecular formula C12H9N2NaO5S and a molecular weight of 308.28 g/mol.

A: While the provided research doesn't explicitly list spectroscopic data, several studies employ UV-Vis spectrophotometry to monitor its degradation [, , , , ]. This suggests characteristic absorption peaks in the UV-Vis range, valuable for analytical purposes.

A: The provided research doesn't showcase Tropaeolin O as a catalyst. Instead, its degradation in the presence of catalysts like Ag-doped ZnO nanoparticles [] and Fe-doped ZnO nanostars [] is investigated. These studies focus on leveraging the catalytic activity of nanomaterials for environmental remediation, specifically the degradation of organic pollutants like Tropaeolin O.

A: Spectrophotometry, particularly UV-Vis spectrophotometry, emerges as a dominant analytical technique in Tropaeolin O research [, , , , ]. This method proves valuable for quantifying Tropaeolin O concentration, monitoring its degradation, and analyzing its interaction with other compounds. Additionally, techniques like high-performance liquid chromatography (HPLC) are used to validate spectrophotometric methods [].

A: Tropaeolin O, classified as an azo dye, raises environmental concerns due to its recalcitrant properties []. Research demonstrates its susceptibility to biodegradation by white rot fungi like Phanerochaete chrysosporium [] and Irpex zonatus BN2 []. This biodegradation potential offers a promising avenue for bioremediation of Tropaeolin O contaminated environments.

A: Ozonation, particularly when combined with UV irradiation, effectively removes Tropaeolin O and its by-products []. This method achieves complete mineralization, indicated by total dissolved organic carbon (DOC) removal. These findings highlight the potential of advanced oxidation processes for treating Tropaeolin O contaminated water.

A: Research exploring the use of various indicators for estimating carbonation in cement-based materials suggests thymolphthalein as a potential substitute for phenolphthalein, the commonly used indicator []. While the study doesn't directly compare thymolphthalein to Tropaeolin O, it highlights the ongoing search for reliable and effective pH indicators in specific applications.

A: Researchers benefit from various tools and resources, including spectrophotometers, high-performance liquid chromatography (HPLC) systems, and established protocols for analyzing Tropaeolin O [, , , , , , ]. Access to these resources is crucial for advancing the understanding of this compound and its applications.

A: While the provided research doesn't offer a historical overview, the diverse applications of Tropaeolin O, from analytical chemistry and material science to environmental remediation, suggest an evolving research landscape [, , , , , , , , , , ]. Continued exploration of its properties and applications is expected to yield further insights and potential breakthroughs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)

![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)